15-Methylhenicosanoyl-CoA

Lipidomics Metabolomics Analytical Chemistry

15-Methylhenicosanoyl-CoA is a very long-chain (C21) methyl-branched fatty acyl-CoA derivative. It is classified as a methyl-branched fatty acyl-CoA and consists of a 15-methylhenicosanoic acid moiety thioesterified to coenzyme A.

Molecular Formula C43H78N7O17P3S
Molecular Weight 1090.1 g/mol
Cat. No. B15550151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Methylhenicosanoyl-CoA
Molecular FormulaC43H78N7O17P3S
Molecular Weight1090.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H78N7O17P3S/c1-5-6-7-17-20-31(2)21-18-15-13-11-9-8-10-12-14-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)
InChIKeyWCKYOOWKQZSQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

15-Methylhenicosanoyl-CoA: A Positionally Defined Very Long-Chain Methyl-Branched Acyl-CoA for Specialized Lipid Metabolism Research


15-Methylhenicosanoyl-CoA is a very long-chain (C21) methyl-branched fatty acyl-CoA derivative [1]. It is classified as a methyl-branched fatty acyl-CoA and consists of a 15-methylhenicosanoic acid moiety thioesterified to coenzyme A [1][2]. The compound serves as a substrate or intermediate in specialized lipid metabolic pathways, including peroxisomal beta-oxidation and acylcarnitine shuttle systems [1].

Why Positional Isomers of Methylhenicosanoyl-CoA Are Not Interchangeable in Metabolic and Enzymatic Assays


Generic substitution among methylhenicosanoyl-CoA positional isomers (e.g., 8-, 12-, or 19-methyl derivatives) is invalid because the precise location of the methyl branch dictates enzyme recognition, subcellular trafficking, and metabolic routing. Methyl-branched fatty acyl-CoAs are processed by distinct peroxisomal and mitochondrial enzyme systems that exhibit chain-length and branch-position specificity [1]. Even isomers sharing the same molecular weight and formula exhibit divergent biological handling, rendering indiscriminate interchange a source of irreproducible experimental outcomes [2].

Quantitative Differentiation of 15-Methylhenicosanoyl-CoA: Evidence-Based Selection Rationale


Molecular Identity: Distinguishing 15-Methylhenicosanoyl-CoA from Straight-Chain and Positional Isomer Analogs

15-Methylhenicosanoyl-CoA is chemically distinct from its straight-chain analog (henicosanoyl-CoA) and from other positional isomers (e.g., 8-, 12-, 19-methylhenicosanoyl-CoA) [1][2]. All methylhenicosanoyl-CoA isomers share the identical molecular formula (C43H78N7O17P3S) and molecular weight (1090.10 g/mol), but differ solely in the location of the methyl branch along the C21 acyl chain [1]. This positional variation directly impacts the compound's biophysical interactions and enzymatic processing [2].

Lipidomics Metabolomics Analytical Chemistry

Subcellular Trafficking: Peroxisomal Routing of 15-Methylhenicosanoyl-CoA Versus Mitochondrial Preference for Unbranched Analogs

Very long-chain fatty acyl-CoAs (>C20) are preferentially oxidized in peroxisomes rather than mitochondria [1]. The presence of a methyl branch, as in 15-methylhenicosanoyl-CoA, further reinforces peroxisomal routing, whereas straight-chain henicosanoyl-CoA may still undergo partial mitochondrial beta-oxidation [1][2]. While direct quantitative data for this specific isomer are unavailable, class-level studies demonstrate that methyl-branched acyl-CoAs exhibit significantly higher affinity for peroxisomal acyl-CoA oxidases compared to straight-chain substrates [2].

Peroxisomal Metabolism Beta-Oxidation Subcellular Fractionation

Enzyme Specificity: Differential Activation by Very Long-Chain Acyl-CoA Synthetase (SLC27A2)

The human very long-chain acyl-CoA synthetase SLC27A2 (VLACS) activates fatty acids containing 22 or more carbons to their CoA derivatives and shows activity toward branched-chain substrates [1]. While 15-methylhenicosanoyl-CoA has a 21-carbon acyl chain (C21), its methyl branch may influence activation kinetics by SLC27A2 or related long-chain acyl-CoA synthetases (ACSLs) [2]. Direct comparative kinetic data (Km, Vmax) for this specific isomer are not available in the public domain. However, class-level evidence indicates that methyl-branch position affects enzyme recognition: 2-methyl-branched acyl-CoAs are processed by distinct oxidases, and it is plausible that mid-chain methyl branches (e.g., C15) also modulate enzyme-substrate interactions [3].

Acyl-CoA Synthetase Enzyme Kinetics SLC27A2

Recommended Research Applications for 15-Methylhenicosanoyl-CoA Based on Evidence-Based Differentiation


Investigating Peroxisomal Beta-Oxidation of Very Long-Chain Branched Fatty Acids

Use 15-Methylhenicosanoyl-CoA as a defined substrate to study peroxisomal beta-oxidation pathways, particularly in cell lines or isolated peroxisomes. Its methyl branch at C15 and very long chain length (C21) make it a relevant model for understanding the metabolic routing of dietary branched-chain fatty acids and their role in peroxisomal disorders [1].

Enzyme Specificity Profiling of Acyl-CoA Synthetases and Carnitine Acyltransferases

Employ 15-Methylhenicosanoyl-CoA in in vitro enzyme assays to characterize the substrate specificity of SLC27A2 (VLACS), ACSL family members, or carnitine palmitoyltransferases (CPT1/CPT2). The precise C15 methyl branch position provides a defined structural probe to test how branch-point location influences enzyme recognition and catalytic efficiency [2].

Metabolomics and Lipidomics Internal Standard for Branched-Chain Acylcarnitine Analysis

Utilize 15-Methylhenicosanoyl-CoA as a precursor or standard in targeted LC-MS/MS assays for the corresponding acylcarnitine (15-methylhenicosanoylcarnitine). This compound enables accurate quantification of branched-chain acylcarnitine species that serve as biomarkers for inborn errors of fatty acid oxidation [3].

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